2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole
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Overview
Description
2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole is a heterocyclic compound that features a quinazoline core substituted with a thiazole ring and a chlorine atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide under high-temperature conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a suitable thioamide and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinazoline oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It may inhibit pathways such as the epidermal growth factor receptor (EGFR) pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(propan-2-yl)quinazoline: Similar structure but lacks the thiazole ring.
4-Chloro-2-[4-(propan-2-yl)phenyl]quinazoline: Similar structure but with a phenyl ring instead of a thiazole ring.
Uniqueness
2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole is unique due to the presence of both a thiazole ring and a chlorine atom, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in medicinal chemistry .
Properties
CAS No. |
923274-52-6 |
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Molecular Formula |
C14H12ClN3S |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C14H12ClN3S/c1-8(2)11-7-19-14(17-11)13-16-10-6-4-3-5-9(10)12(15)18-13/h3-8H,1-2H3 |
InChI Key |
PJXAACLYTLKRTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)C2=NC3=CC=CC=C3C(=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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